Lipophilic Efficiency (LipE) Optimization: A Quantified Improvement in Drug-Likeness Over Earlier Lead
PF-06726304 demonstrates improved Lipophilic Efficiency (LipE) compared to its precursor, compound 18. LipE, calculated as pIC50 minus logP, is a key metric for balancing potency and lipophilicity to enhance drug-likeness. While compound 18 had a LipE value of 2.4, PF-06726304 achieves a LipE of 4.0, representing a substantial 1.6-unit increase . This improvement was driven by a reduction in logP from 2.5 to 0.9 while maintaining potent on-target activity in both biochemical and cellular readouts [1].
| Evidence Dimension | Lipophilic Efficiency (LipE) |
|---|---|
| Target Compound Data | LipE = 4.0 |
| Comparator Or Baseline | Compound 18: LipE = 2.4 |
| Quantified Difference | 1.6-unit improvement in LipE |
| Conditions | Biochemical and cellular assays in Karpas-422 cells |
Why This Matters
A higher LipE indicates a more favorable balance between potency and lipophilicity, which is directly correlated with a lower likelihood of off-target pharmacology and improved downstream pharmacokinetic properties in vivo.
- [1] Kung, P.P., Rui, E., Bergqvist, S., et al. Design and synthesis of pyridone-containing 3,4-dihydroisoquinoline-1(2H)-ones as a novel class of enhancer of zeste homolog 2 (EZH2) inhibitors. J. Med. Chem. 2015, 58, 2491–2513. View Source
